2-(Diallylamino)ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

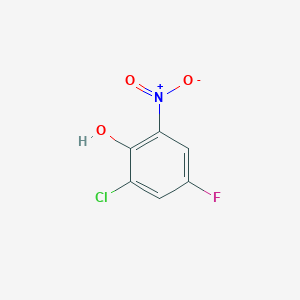

2-(Diallylamino)ethylamine is a chemical compound used for experimental and research purposes . It has a molecular weight of 140.23 .

Molecular Structure Analysis

The linear formula for 2-(Diallylamino)ethylamine is C8H16N2 . The InChI code is 1S/C8H16N2/c1-3-6-10(7-4-2)8-5-9/h3-4H,1-2,5-9H2 .Chemical Reactions Analysis

While specific chemical reactions involving 2-(Diallylamino)ethylamine are not detailed in the search results, amines in general can undergo a variety of reactions. For instance, in the presence of excess ethylamine, there is the possibility of a reversible reaction where the ethylamine removes a hydrogen from the diethylammonium ion to give free diethylamine .Physical And Chemical Properties Analysis

The boiling point of 2-(Diallylamino)ethylamine is 79/20 Torr . More specific physical and chemical properties are not available in the search results.Scientific Research Applications

Analytical Methods for Psychoactive Compounds

A study by Brandt and Martins (2010) provides an overview of analytical methodologies for detecting and characterizing N,N-dialkylated tryptamines, compounds that can induce altered states of consciousness and are structurally related to 2-(Diallylamino)ethylamine by featuring dialkylated amine groups. The review highlights the use of advanced analytical techniques such as high-performance liquid chromatography and gas chromatography for the study of these compounds, which could be relevant for researching 2-(Diallylamino)ethylamine as well (Brandt & Martins, 2010).

Ethylene Action Inhibition in Postharvest Technology

Martínez-Romero et al. (2007) review the tools used to inhibit ethylene biosynthesis/action or remove ethylene to avoid its detrimental effects on fruit and vegetable quality during postharvest storage. This research is relevant because ethylene is a simple alkene, and compounds like 2-(Diallylamino)ethylamine, containing alkene groups, might interact with ethylene or its pathways, offering potential applications in postharvest technology to enhance the shelf life and quality of agricultural products (Martínez-Romero et al., 2007).

Ethylene Oxide Sterilization

Mendes, Brandão, and Silva (2007) discuss the use of ethylene oxide for sterilizing medical devices, emphasizing the need for cycle design and validation to optimize sterilization while ensuring safety. Although ethylene oxide is different from 2-(Diallylamino)ethylamine, understanding the reactivity and application of ethylene derivatives in sterilization processes could provide insights into potential sterilization or antimicrobial applications of 2-(Diallylamino)ethylamine (Mendes et al., 2007).

properties

IUPAC Name |

N',N'-bis(prop-2-enyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-6-10(7-4-2)8-5-9/h3-4H,1-2,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWMPPNDIBLYMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CCN)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395797 |

Source

|

| Record name | 2-(DIALLYLAMINO)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25077-82-1 |

Source

|

| Record name | 2-(DIALLYLAMINO)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Oxo-2-[[4-(trifluoromethyl)phenyl]methylidene]-1,4-benzothiazin-4-yl]acetic acid](/img/structure/B1307982.png)

![(E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2-propenoic acid](/img/structure/B1308001.png)

![3-phenylacrylaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1308006.png)

![N-[(4-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1308014.png)

![1-(4-Benzylpiperazin-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B1308015.png)

![3-[5-(3-Oxo-3-phenyl-1-propenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B1308020.png)